5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide
Description
The compound 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide is a piperazine-based pentanamide derivative. Key features include:
- Core structure: A pentanamide backbone with a piperazine ring substituted at the 4-position with a 4-fluorophenyl group.
- N-linked substituent: A pyridin-2-ylmethyl group, distinguishing it from analogs with pyridin-3-yl or quinolinyl moieties.
- Physicochemical properties: Based on analogs like Y041-8481 (5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide), the compound likely has a molecular weight of ~370–400 g/mol, logP ~1.5–2.0, and moderate polar surface area (~50–60 Ų), suggesting balanced solubility and permeability .
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c22-17-7-9-19(10-8-17)25-12-14-26(15-13-25)21(28)6-3-5-20(27)24-16-18-4-1-2-11-23-18/h1-2,4,7-11H,3,5-6,12-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIFUWWGFFRWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of 4-(4-fluorophenyl)piperazine: This intermediate is synthesized by reacting 4-fluoroaniline with piperazine under controlled conditions.
Synthesis of N-(pyridin-2-ylmethyl)pentanamide: This involves the reaction of pyridine-2-carboxaldehyde with pentanamide in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Structural Variations and Implications
Piperazine Substituents
- Electron-Withdrawing Groups (EWGs): 4-Fluorophenyl (target compound): Enhances metabolic stability and moderate lipophilicity. 3,5-Dichlorophenyl (MC25-67): Increases steric bulk and lipophilicity (logP >3), favoring receptor binding but reducing solubility . Cyanophenyl (7b, 7d): Improves π-π stacking but lowers synthetic yields (34–53%) due to reactivity challenges .
N-Linked Groups
- Pyridine vs. Quinolin-3-yl (10f): Bulkier structure may enhance affinity for hydrophobic binding pockets but reduce bioavailability .
Pharmacological and Physicochemical Trends
logP and Solubility :
Receptor Selectivity :
- MC25-67’s 3,5-dichlorophenyl group enhances dopamine D3 receptor selectivity over D2, highlighting the impact of substituent positioning .
Biological Activity
The compound 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a piperazine ring substituted with a fluorophenyl group, a pyridine moiety, and an amide linkage. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of piperazine, including those with fluorinated phenyl groups, exhibit notable antimicrobial properties. A study highlighted the synthesis and antimicrobial evaluation of various piperazine derivatives, indicating that modifications to the piperazine core can enhance activity against bacterial strains .
Neuroprotective Effects
Compounds similar to this compound have been studied for their neuroprotective effects. In silico studies suggest that such compounds may interact with neuroinflammatory pathways, potentially providing benefits in conditions like Alzheimer's disease . The ability to cross the blood-brain barrier (BBB) is a significant advantage for neuroactive compounds.
The mechanism by which this compound exerts its biological effects likely involves modulation of neurotransmitter systems and inhibition of specific enzymes. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases . Molecular docking studies indicate favorable interactions with target proteins, suggesting a potential role as an AChE inhibitor.
Study on Neuroprotective Activity
A case study involving a related compound demonstrated significant neuroprotective effects in scopolamine-induced models of cognitive impairment. The compound not only improved memory deficits but also exhibited anti-inflammatory properties by inhibiting the NF-kB signaling pathway .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains. Results indicated that certain modifications to the piperazine structure enhanced efficacy against resistant strains, supporting the notion that structural variations can lead to improved biological outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
